REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[N:8]=[CH:7][C:6]([CH:9]=[O:10])=[CH:5][N:4]=1.[CH3:13]COCC>>[F:12][C:2]([F:1])([F:11])[C:3]1[N:4]=[CH:5][C:6]([CH:9]([OH:10])[CH3:13])=[CH:7][N:8]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.56 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NC=C(C=N1)C=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
167 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of saturated aqueous ammonium chloride (NH4Cl) (50 mL) at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to RT
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a light yellow oil (9.32 g crude)
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash chromatography (330 g SiO2, 0→100% EtOAc/hexanes gradient)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC=C(C=N1)C(C)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.87 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |